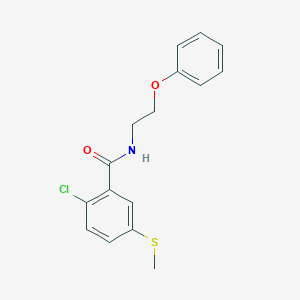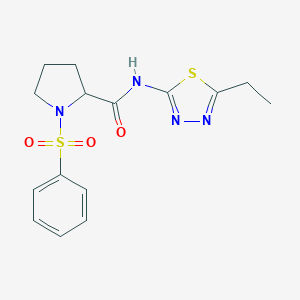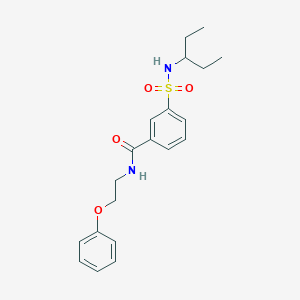![molecular formula C18H15ClN2OS2 B299880 N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299880.png)
N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential therapeutic applications. It is a thiazole-based compound that has been synthesized and studied for its biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, bacterial and fungal growth, and tumor cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, it has been reported to induce apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of various diseases and to develop new treatments. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is to study its toxicity and pharmacokinetics in order to determine its safety and efficacy as a therapeutic agent. Another direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Furthermore, it can be studied for its potential use in drug delivery systems and as a molecular probe for biological imaging.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium sulfide to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C18H15ClN2OS2 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-7-8-14(9-15(12)19)20-17(22)11-24-18-21-16(10-23-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) |
Clave InChI |
QJQRRYWELURSBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide](/img/structure/B299797.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B299798.png)


![Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B299803.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B299806.png)
![1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B299810.png)
![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)


![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
![Ethanone, 2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)-](/img/structure/B299819.png)
![2,2-diphenyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B299821.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B299826.png)